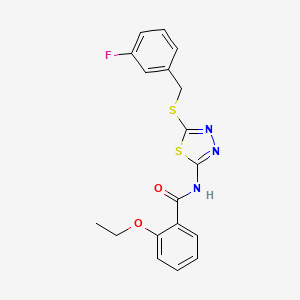
2-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C₁₈H₁₆FN₃O₄S₂
- Molecular Weight : 421.5 g/mol
- CAS Number : 895841-81-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases, which are crucial enzymes involved in programmed cell death .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thiadiazole compounds have shown IC₅₀ values less than 10 μM against breast cancer cells (MCF-7), indicating strong potential as anticancer agents . The mechanism involves cell cycle arrest and induction of necrosis in sensitive cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It is being investigated as a potential therapeutic agent for treating infections due to its ability to inhibit the growth of various pathogens in laboratory settings .
Comparative Studies
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | Moderate | Low | Caspase activation |
| 2-amino-1,3,4-thiadiazole | High | Moderate | Cell cycle disruption |
| 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | High | High | Apoptosis induction |
These comparisons highlight the unique substitution pattern of this compound that influences its reactivity and biological properties .
Case Studies
Several studies have focused on the biological activity of thiadiazole derivatives:
- Anticancer Efficacy : A study assessed the effects of various thiadiazole derivatives on breast cancer cell lines. Among these, certain derivatives exhibited IC₅₀ values indicative of potent antiproliferative effects, with some compounds leading to significant apoptosis through caspase activation .
- Molecular Docking Studies : In silico studies have suggested that the compound interacts strongly with dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism. The binding affinity was measured at ∆G = -9.0 kcal/mol, indicating a robust interaction that could inhibit enzyme function and thus cancer cell proliferation .
特性
IUPAC Name |
2-ethoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c1-2-24-15-9-4-3-8-14(15)16(23)20-17-21-22-18(26-17)25-11-12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLPPFFOVYOHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














